what is the chemical structure of cellohexaose
what is the chemical structure of cellohexaose
An In-depth Technical Guide to the Chemical Structure of Cellohexaose
Introduction
Cellohexaose is a complex carbohydrate, specifically a hexasaccharide, that plays a significant role in biofuel research and plant biology. It is a key intermediate in the enzymatic breakdown of cellulose, the most abundant biopolymer on Earth. Understanding the precise chemical structure and properties of cellohexaose is fundamental for researchers in glycobiology, biochemistry, and drug development who are exploring cellulolytic enzyme mechanisms, prebiotic applications, and the development of novel biomaterials. This guide provides a detailed overview of the chemical structure of cellohexaose, supported by quantitative data, experimental protocols for its characterization, and a visual representation of its molecular architecture.
Chemical Structure of Cellohexaose
Cellohexaose is a linear oligosaccharide composed of six D-glucose monosaccharide units. These units are sequentially linked by β-1,4-glycosidic bonds.[1][2] This specific linkage involves the hydroxyl group on the first carbon (C1) of one glucose molecule and the hydroxyl group on the fourth carbon (C4) of the adjacent glucose molecule. The "beta" designation refers to the stereochemistry at the anomeric carbon (C1), where the C1-oxygen bond is oriented in the same direction as the CH₂OH group at C6. This arrangement results in a linear, unbranched chain.
The chemical formula for cellohexaose is C₃₆H₆₂O₃₁.[2][3][4] The structure consists of five internal β-D-glucopyranose residues and one D-glucopyranose residue at the reducing end.[2] The IUPAC name for cellohexaose is β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-D-glucose.
Figure 1. Linear structure of cellohexaose showing six glucose units linked by β-1,4-glycosidic bonds.
Physicochemical Properties
The physicochemical properties of cellohexaose are crucial for its handling, analysis, and application in various experimental settings. Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₆₂O₃₁ | [2][3][4] |
| Molecular Weight | 990.86 g/mol | [4] |
| CAS Number | 2478-35-5 | [3][4] |
| Appearance | White powder | [4] |
| Melting Point | 275-278 °C (decomposes) | [5] |
| Purity | > 95% (commercially available) | [4] |
| Hydrogen Bond Donors | 20 | [3] |
| Hydrogen Bond Acceptors | 31 | [3] |
Experimental Protocols for Structural Characterization
The definitive structure of cellohexaose is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed atomic connectivity and stereochemistry of oligosaccharides.
Methodology for NMR Analysis:
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Sample Preparation: A sample of cellohexaose (typically 5-10 mg) is dissolved in 0.5 mL of deuterium oxide (D₂O, 99.9%). The sample is lyophilized and redissolved in D₂O two to three times to exchange all labile protons with deuterium.
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Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
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1D NMR Experiments:
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¹H NMR: Provides information on the chemical environment of each proton. The anomeric protons (H1) of the β-linked glucose units typically resonate in the region of 4.4-4.6 ppm.
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¹³C NMR: Shows distinct signals for each carbon atom. The anomeric carbons (C1) are particularly informative and appear around 103 ppm for the internal residues and slightly different for the reducing and non-reducing ends.[6]
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2D NMR Experiments: A suite of 2D NMR experiments is used to assign all proton and carbon signals and confirm the glycosidic linkages.[7]
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DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Establishes proton-proton correlations within each glucose ring.
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TOCSY (Total Correlation Spectroscopy): Identifies all protons belonging to a single glucose spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the atoms involved in the β-1,4-glycosidic linkage.[7][8]
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of cellohexaose and to confirm its composition.
Methodology for Mass Spectrometry Analysis:
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Sample Preparation: Cellohexaose is dissolved in a suitable solvent, typically a mixture of water and methanol or acetonitrile.
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Ionization: Electrospray ionization (ESI) is a common technique for analyzing oligosaccharides as it is a soft ionization method that minimizes fragmentation. Matrix-assisted laser desorption/ionization (MALDI) can also be used.
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Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. For cellohexaose (C₃₆H₆₂O₃₁), the expected monoisotopic mass is 990.3442 g/mol . ESI-MS will typically show a prominent ion corresponding to [M+Na]⁺ or [M+H]⁺.
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Tandem MS (MS/MS): To confirm the sequence and linkage, the parent ion can be selected and fragmented. The resulting fragmentation pattern provides information about the glycosidic bond cleavage, further confirming the structure.
Synthesis and Isolation
Cellohexaose is typically produced by the controlled hydrolysis of cellulose, a polysaccharide composed of thousands of glucose units.
Enzymatic Hydrolysis of Cellulose
This is the most common method for producing cellooligosaccharides, including cellohexaose.[9]
Protocol for Enzymatic Production and Purification:
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Substrate Preparation: Microcrystalline cellulose is suspended in a buffer solution (e.g., 50 mM sodium acetate, pH 5.0).
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Enzymatic Reaction: A cellulase enzyme cocktail, containing endoglucanases and exoglucanases, is added to the cellulose slurry. The reaction is incubated at an optimal temperature (e.g., 50 °C) with constant stirring for a specific duration (e.g., 24-48 hours). The reaction time is controlled to favor the production of intermediate-length oligosaccharides like cellohexaose.
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Reaction Termination: The reaction is stopped by heat inactivation of the enzymes (e.g., boiling for 10 minutes).
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Purification:
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The insoluble cellulose is removed by centrifugation.
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The supernatant, containing a mixture of glucose and cellooligosaccharides, is concentrated.
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The different oligosaccharides are separated using size-exclusion chromatography (SEC) or gel filtration chromatography. A column packed with a resin like Bio-Gel P-2 is often used, with water as the eluent.
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Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure cellohexaose.
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Final Product: The pure fractions are pooled and lyophilized to obtain cellohexaose as a white powder.
Figure 2. Experimental workflow for the synthesis and purification of cellohexaose.
Conclusion
The chemical structure of cellohexaose is well-defined as a linear hexasaccharide of D-glucose units linked by β-1,4-glycosidic bonds. Its structure and properties have been rigorously established through advanced spectroscopic and analytical techniques. The detailed experimental protocols provided herein offer a guide for researchers to characterize, synthesize, and purify cellohexaose for various scientific investigations. A thorough understanding of this fundamental cellulose oligomer is essential for advancing research in areas ranging from enzymatic biofuel production to human health and nutrition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-cellohexaose | C36H62O31 | CID 74539963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cellohexaose | C36H62O31 | CID 168958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cellohexaose Oligosaccharide | Megazyme [megazyme.com]
- 5. cellohexaose | 2478-35-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
